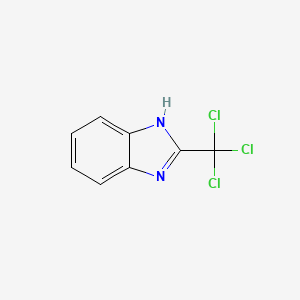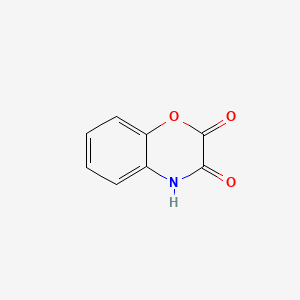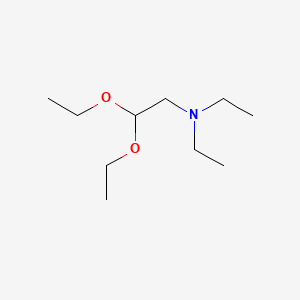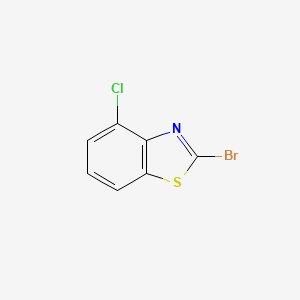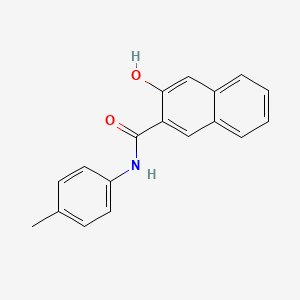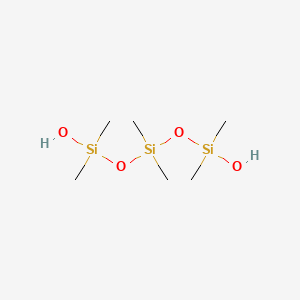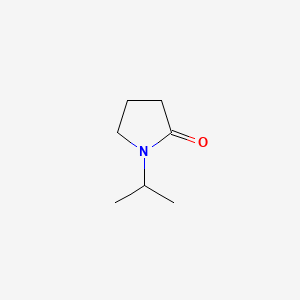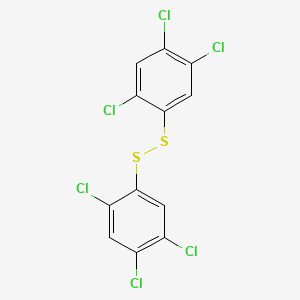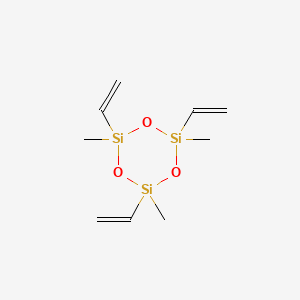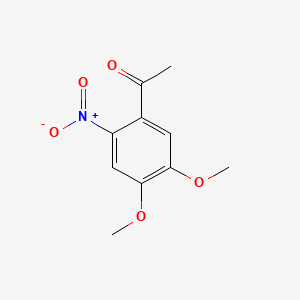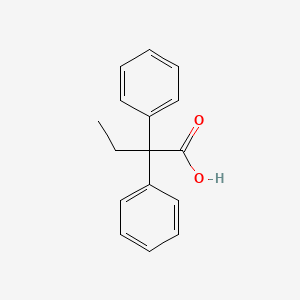
3-Methoxyphenyl acetate
Vue d'ensemble
Description
3-Methoxyphenyl acetate is a chemical compound with the linear formula C9H10O3 . It is an important organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of 3-Methoxyphenyl acetate consists of 9 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 166.178 . More detailed structural analysis was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxyphenyl acetate are not extensively detailed in the search results. The compound has a molecular weight of 166.178 .Applications De Recherche Scientifique
Fluorimetric Analysis
3-Methoxyphenyl acetate is used in a fluorimetric method for estimating homovanillic acid in brain tissue, which is crucial for understanding brain chemistry and function .
Organic Synthesis
This compound serves as an important organic intermediate in the synthesis of various chemicals used across agrochemical, pharmaceutical, and dyestuff fields .
Biological Studies
It has been tested for its ability to cause necrosis in tobacco leaves, indicating its potential role in plant pathology and defense mechanism studies .
Chemical Collection
Due to its rarity and uniqueness, it is provided to early discovery researchers as part of a collection of rare and unique chemicals, emphasizing its value in exploratory research .
Pharmacological Research
Indole derivatives, which include compounds like 3-Methoxyphenyl acetate, are studied for their diverse biological and clinical applications, including their pharmacological activities .
Metal Complexes Research
Curcumin and its derivatives, which are structurally related to 3-Methoxyphenyl acetate, are used in the synthesis and study of metal complexes, highlighting its relevance in coordination chemistry .
Safety and Hazards
3-Methoxyphenyl acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Orientations Futures
Recent advances in the synthesis of m-aryloxy phenols, which include 3-Methoxyphenyl acetate, have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . These compounds have potential applications in various industries, including plastics, adhesives, and coatings, and they have potential biological activities .
Mécanisme D'action
Target of Action
3-Methoxyphenyl acetate is a bioactive aromatic compound Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 3-Methoxyphenyl acetate may also interact with various cellular targets.
Mode of Action
It’s known that bioactive aromatic compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Related compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-Methoxyphenyl acetate could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with similar compounds , it’s plausible that 3-Methoxyphenyl acetate could have diverse molecular and cellular effects.
Propriétés
IUPAC Name |
(3-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7(10)12-9-5-3-4-8(6-9)11-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYNGKGFOZQMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202925 | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl acetate | |
CAS RN |
5451-83-2 | |
| Record name | m-Anisyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Acetoxyanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-methoxy-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENYL ACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-METHOXYPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZT3CM4JSI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 3-Methoxyphenyl acetate and what are its key spectroscopic characteristics?
A1: 3-Methoxyphenyl acetate (C11H14O3) is an ester formed by the condensation reaction between 3-Methoxyphenol and acetic acid.
- Spectroscopic data: While the provided abstracts do not offer detailed spectroscopic data for 3-Methoxyphenyl acetate specifically, they mention techniques like FTIR, 1H NMR, and ESI mass spectrometry as characterization methods for similar compounds []. These techniques are commonly employed to confirm the structure and purity of synthesized molecules.
Q2: Are there any known applications of 3-Methoxyphenyl acetate as a catalyst or an intermediate in chemical synthesis?
A3: The provided research highlights the use of ethyl 2-(3-methoxyphenyl)acetate, a closely related compound, as an intermediate in the synthesis of biologically active heterocyclic compounds []. While the specific applications of 3-Methoxyphenyl acetate are not discussed, its structural similarity suggests potential use as a building block for synthesizing other valuable molecules. For example, it could be used as a starting material for synthesizing 8-methoxyhomophthalic anhydrides, which are key intermediates for producing anthracyclinones and peri-hydroxylated polycyclic aromatic compounds [].
Q3: Has computational chemistry been used to study 3-Methoxyphenyl acetate or its analogs?
A4: One of the provided abstracts mentions the use of quantitative structure-activity relationship (QSAR) analysis in the context of evaluating the antibacterial activity of depsides, which are structurally related to esters []. This suggests that computational methods like QSAR could be valuable tools for exploring the structure-activity relationships of 3-Methoxyphenyl acetate and predicting the properties of its analogs.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



